molecular formula C22H15ClFN5 B605547 APTO-253 hydrochloride CAS No. 1691221-67-6

APTO-253 hydrochloride

カタログ番号 B605547
CAS番号: 1691221-67-6
分子量: 403.84
InChIキー: XGEPFSYBBQZKKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

APTO-253, also known as LOR-253, LT-253, is a small molecule inhibitor of human metal-regulatory transcription factor 1 (MTF-1) with potential antitumor activity. MTF-1 inhibitor LOR-253 inhibits MTF-1 activity and thereby induces the expression of MTF-1 dependent tumor suppressor factor Kruppel like factor 4 (KLF4). This subsequently leads to the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This agent also causes decreased expression of genes involved in tumor hypoxia and angiogenesis.

科学的研究の応用

Application in Acute Myeloid Leukemia (AML)

APTO-253 is a phase I clinical stage small molecule showing promise in treating acute myeloid leukemia (AML). It selectively induces CDKN1A (p21), leading to G0–G1 cell-cycle arrest and triggering apoptosis in AML cells. This compound has been found to reduce MYC mRNA expression and protein levels, which is crucial since MYC overexpression is linked to cancer proliferation. Interestingly, APTO-253 is converted intracellularly to a ferrous complex [Fe(253)3] which stabilizes G-quadruplex (G4) structures in DNA, affecting telomeres and MYC promoters but not non-G4 double-stranded DNA. This action on G-quadruplex DNA motifs explains the drug's impact on MYC expression, cell-cycle arrest, DNA damage, and stress responses (Local et al., 2018).

Interaction with G-Quadruplex DNA and c-MYC Expression

APTO-253's interaction with G-quadruplex DNA is linked to its inhibition of c-MYC expression, induction of DNA damage, and generation of synthetic lethality in cells with BRCA1/2 impairment. It kills acute myeloid leukemia (AML) cells selectively, without harming normal cells. This effect can be attributed to its action on G-quadruplex DNA motifs, which leads to modulation of c-MYC at the transcriptional level, destabilization of c-MYC mRNA, and activation of DNA damage response pathways (Local et al., 2017).

Role in Modulating Transcription Factor KLF4

APTO-253 induces the expression of KLF4, a tumor suppressor, which results in the downregulation of cyclin D1, blocking cell cycle progression and proliferation. This action suggests its potential in treating hematologic malignancies. APTO-253 also causes decreased expression of genes involved in tumor hypoxia and angiogenesis, indicating its broader implications in cancer treatment (Definitions, 2020).

Exploitation of DNA BRCA1/2 Deficiency

APTO-253 exploits defects in homologous recombination, particularly in the context of BRCA1/2 deficiency. Its ability to induce DNA damage makes it particularly effective against cells lacking in BRCA1 or BRCA2 function, similar to the effects of PARP inhibitors like olaparib. This property makes APTO-253 a valuable addition to the limited repertoire of drugs that can leverage homologous recombination defects (Tsai et al., 2018).

Synthetic Lethal Interaction with IDH1/2 Mutations

APTO-253 displays a synthetic lethal interaction with IDH1/2 mutations. Cells carrying these mutations are hypersensitive to APTO-253, which, coupled with its ability to reduce Myc expression, suggests its potential use in treating both IDH1/2 mutant AML and solid tumors (Tsai et al., 2019).

Clinical Pharmacokinetics

The pharmacokinetics of APTO-253 support its use in treating relapsed or refractory hematologic malignancies. It has shown significant cytotoxic activity against leukemia, lymphoma, and myeloma cell lines, and induces the expression of KLF4, leading to apoptosis in AML cells (Rice et al., 2015).

特性

CAS番号

1691221-67-6

製品名

APTO-253 hydrochloride

分子式

C22H15ClFN5

分子量

403.84

IUPAC名

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline hydrochloride

InChI

InChI=1S/C22H14FN5.ClH/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19;/h2-10,26H,1H3,(H,27,28);1H

InChIキー

XGEPFSYBBQZKKW-UHFFFAOYSA-N

SMILES

CC(N1)=C(C2=NC3=C4C=CC=NC4=C5N=CC=CC5=C3N2)C6=C1C=CC(F)=C6.[H]Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

APTO-253 hydrochloride;  APTO-253 HCl;  APTO 253 HCl;  APTO253 HCl;  LOR 253;  LOR253;  LOR-253;  LT-253; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APTO-253 hydrochloride
Reactant of Route 2
Reactant of Route 2
APTO-253 hydrochloride
Reactant of Route 3
Reactant of Route 3
APTO-253 hydrochloride
Reactant of Route 4
APTO-253 hydrochloride
Reactant of Route 5
APTO-253 hydrochloride
Reactant of Route 6
APTO-253 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。